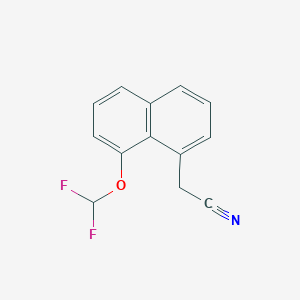
1-(Difluoromethoxy)naphthalene-8-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)naphthalene-8-acetonitrile is a chemical compound with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)naphthalene-8-acetonitrile typically involves the reaction of naphthalene derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether and a suitable base to introduce the difluoromethoxy group onto the naphthalene ring. The acetonitrile group is then introduced through a subsequent reaction, often involving cyanation reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)naphthalene-8-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)naphthalene-8-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. This property is particularly useful in drug design, where the compound can interact with intracellular targets. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)naphthalene-8-acetonitrile can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-8-acetonitrile: This compound has a methoxy group instead of a difluoromethoxy group, resulting in different chemical and biological properties.
1-(Trifluoromethoxy)naphthalene-8-acetonitrile: The presence of an additional fluorine atom in the trifluoromethoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
1-(Chloromethoxy)naphthalene-8-acetonitrile: The chloromethoxy group introduces different electronic and steric effects, influencing the compound’s chemical behavior.
Propriétés
Formule moléculaire |
C13H9F2NO |
|---|---|
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
2-[8-(difluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-11-6-2-5-9-3-1-4-10(7-8-16)12(9)11/h1-6,13H,7H2 |
Clé InChI |
RWKFXYXVDOIUPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-](/img/structure/B11878803.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
![(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol](/img/structure/B11878812.png)
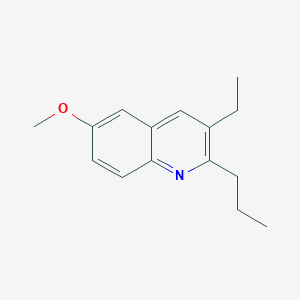
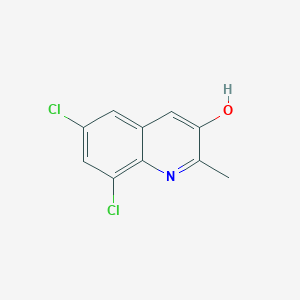
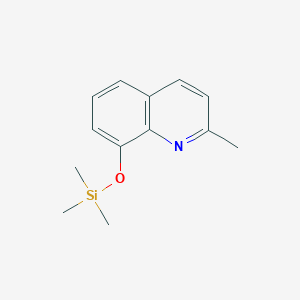
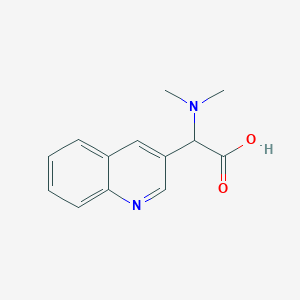
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-](/img/structure/B11878830.png)

![(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11878845.png)
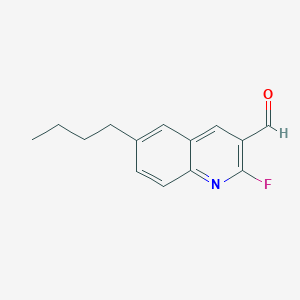
![1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11878860.png)
![7-Acetyl-5-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B11878868.png)
